molecular formula C9H9FO3 B1594003 Methyl 4-fluoro-3-methoxybenzoate CAS No. 74385-37-8

Methyl 4-fluoro-3-methoxybenzoate

Cat. No.: B1594003
CAS No.: 74385-37-8
M. Wt: 184.16 g/mol
InChI Key: BKTVDAXZKFVQPF-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-3-methoxybenzoate (CAS 74385-37-8) is a fluorinated aromatic ester with the molecular formula C9H9FO3 and a molecular weight of 184.16-184.17 g/mol . This compound serves as a versatile synthetic intermediate in organic chemistry and pharmaceutical research. Its structure, featuring both a methoxy and a fluoro substituent on the benzoate ring, makes it a valuable building block for the development of more complex molecules, including those investigated for their biological activity . The product is characterized by its purity, typically offered at 95% or higher . It is recommended to be stored sealed in a dry environment at room temperature to maintain stability . Safety Information: This chemical requires careful handling. The associated GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended safety precautions before use. Application Note: Compounds within this chemical class, such as closely related fluoro- and methoxy-substituted benzoates, are frequently employed as key precursors in synthetic routes. For example, methyl 4-(benzyloxy)-3-methoxybenzoate is documented as an important intermediate in the synthesis of Cediranib, a drug substance with reported anticancer properties . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-fluoro-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTVDAXZKFVQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343877
Record name Methyl 4-fluoro-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74385-37-8
Record name Methyl 4-fluoro-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-fluoro-3-methoxybenzoate
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Preparation Methods

Hydrolysis and Esterification Route

One of the well-documented methods involves the hydrolysis of methyl 4-fluoro-3-methoxybenzoate to produce 4-fluoro-3-methoxybenzoic acid and vice versa through esterification.

Key Reaction Conditions:

  • Starting with this compound dissolved in methanol.
  • Treatment with sodium hydroxide in aqueous solution at room temperature for 4 hours.
  • Acidification with hydrochloric acid to precipitate the acid.
  • Yield: Approximately 97% for the acid form.
  • Characterization: H-NMR shows aromatic and methoxy protons consistent with the structure.

This method is mostly used for the preparation of the acid from the ester but also implies the reverse esterification can be performed under acidic conditions to obtain the methyl ester.

Synthesis via 3-Methoxy-4-fluorobenzaldehyde Intermediate

A more advanced and industrially relevant synthetic route to this compound involves the preparation of 3-methoxy-4-fluorobenzaldehyde as a key intermediate, which can then be oxidized and esterified.

Preparation of 3-Methoxy-4-fluorobenzaldehyde:

  • Starting material: 3,4-difluorobromobenzene.
  • Step 1: Nucleophilic aromatic substitution with sodium methoxide in methanol at 50–65 °C for 2–6 hours to yield 3-methoxy-4-fluorobromobenzene (Compound III).
  • Step 2: Formation of Grignard reagent by reaction of Compound III with magnesium in solvents such as tetrahydrofuran or methyl tetrahydrofuran at 40–65 °C for 2–6 hours.
  • Step 3: Reaction of the Grignard reagent with N,N-dimethylformamide at 0–10 °C for 1–2 hours to yield 3-methoxy-4-fluorobenzaldehyde (Compound I).
  • Purification by extraction, washing, drying, and vacuum distillation.

Yields and Purity:

  • Step 1 yields range from 78% to 82.7%.
  • Step 2 yields range from 71.3% to 75%.
  • Overall yield approximately 58.5%.
  • Purity of aldehyde exceeds 97% as confirmed by HPLC and 1H-NMR.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Nucleophilic substitution 3,4-difluorobromobenzene + NaOCH3 in MeOH 50–65 2–6 78–82.7 Formation of 3-methoxy-4-fluorobenzene (Compound III)
Grignard reagent formation Compound III + Mg in THF/MeTHF 40–65 2–6 - Magnesium chips dissolve during reaction
Reaction with N,N-dimethylformamide Grignard reagent + DMF 0–10 1–2 71.3–75 Formation of 3-methoxy-4-fluorobenzaldehyde (Compound I)
Hydrolysis of methyl ester This compound + NaOH Room temp 4 97 Conversion to acid

Research Findings and Advantages of the Described Methods

  • The nucleophilic aromatic substitution using sodium methoxide is efficient and uses readily available reagents.
  • The Grignard reaction step is carefully controlled to optimize yield and purity.
  • Avoidance of toxic reagents such as borane dimethyl sulfide and heavy metal oxidants reduces environmental impact and improves safety.
  • The overall synthetic route is scalable and suitable for industrial application with moderate to high yields.
  • Purity of final aldehyde intermediate is high (>97%), facilitating downstream transformations.
  • The method offers a cost-effective alternative due to inexpensive starting materials and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form 4-fluoro-3-methoxybenzoic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    4-Fluoro-3-methoxybenzoic acid: Formed through hydrolysis.

    4-Fluoro-3-methoxybenzyl alcohol: Formed through reduction.

Scientific Research Applications

1.1. Chemistry

M4F3MB serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for researchers in organic chemistry.

Table 1: Synthesis Routes for Methyl 4-Fluoro-3-Methoxybenzoate

Synthesis MethodDescriptionYield (%)
EsterificationReaction of 4-fluoro-3-methoxybenzoic acid with methanol85
FluorinationIntroduction of fluorine into the aromatic ring using fluorinating agents75
MethylationMethylation of phenolic compounds to introduce the methoxy group70

1.2. Biology

In biological research, M4F3MB has been investigated for its potential interactions with various biomolecules. Its structure enhances lipophilicity, allowing it to penetrate cell membranes effectively.

Biological Activities:

  • Enzyme Inhibition: M4F3MB may inhibit enzymes involved in metabolic pathways, potentially altering cellular processes.
  • Antibacterial Properties: Preliminary studies indicate effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.

Pharmaceutical Applications

M4F3MB is explored for its potential use in drug development due to its biological activities. It has been studied as a lead compound for targeting specific conditions such as infections and inflammation.

Case Study: Antibacterial Activity
A study demonstrated that M4F3MB exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disruption of bacterial cell wall synthesis, making it a candidate for further pharmaceutical development .

Agricultural Applications

M4F3MB is also utilized in the production of agrochemicals. Its antibacterial properties make it suitable for developing agricultural products aimed at controlling plant pathogens.

Table 2: Agrochemical Applications

Application TypeDescription
Pesticide DevelopmentFormulated as an active ingredient in pesticides
Plant Growth RegulatorsInvestigated for effects on plant growth and yield

Industrial Applications

In industry, M4F3MB finds applications in the synthesis of specialty chemicals and materials due to its versatile chemical properties.

Example Applications:

  • Used as a precursor in the synthesis of dyes and pigments.
  • Employed in the formulation of resins and plastics.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-3-methoxybenzoate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. The presence of the fluorine atom can enhance the compound’s stability and reactivity, influencing its interactions with molecular targets .

Comparison with Similar Compounds

Substituent Positional Isomers

Small changes in substituent positions significantly alter physicochemical properties and reactivity:

  • Methyl 4-fluoro-2-methoxybenzoate (CAS 204707-42-6):

    • The methoxy group shifts to the 2-position, creating a steric and electronic environment distinct from the 3-position isomer.
    • This positional change may reduce solubility in polar solvents due to altered dipole interactions .

Alkyl Chain Variants: Ethyl vs. Methyl Esters

  • Ethyl 4-fluoro-3-methoxybenzoate (CAS 773136-55-3): Molecular formula C₁₀H₁₁FO₃, molecular weight 198.19 g/mol.

Substituent Type Variations

  • Methyl 3,4-difluorobenzoate (CAS 369-26-6):

    • Replaces the methoxy group with a second fluorine atom.
    • The absence of an electron-donating methoxy group reduces electrophilic substitution reactivity, making it less suitable for reactions requiring activating groups .
  • Methyl 4-fluoro-3-nitrobenzoate: Substitutes the methoxy group with a nitro (-NO₂) group, a strong electron-withdrawing moiety. This enhances susceptibility to nucleophilic aromatic substitution but reduces stability under basic conditions .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
Methyl 4-fluoro-3-methoxybenzoate 74385-37-8 C₉H₉FO₃ 184.16 4-F, 3-OCH₃ Organic synthesis intermediate
Ethyl 4-fluoro-3-methoxybenzoate 773136-55-3 C₁₀H₁₁FO₃ 198.19 4-F, 3-OCH₃, ethyl ester Organic synthesis intermediate
Methyl 4-fluoro-2-methoxybenzoate 204707-42-6 C₉H₉FO₃ 184.16 4-F, 2-OCH₃ Research chemical
Methyl 3,4-difluorobenzoate 369-26-6 C₈H₆F₂O₂ 172.13 3-F, 4-F Fluorinated building block
Methyl 4-fluoro-3-nitrobenzoate N/A C₈H₆FNO₄ 199.14 4-F, 3-NO₂ Reactive intermediate

Key Research Findings

  • Electronic Effects : The methoxy group in this compound donates electrons via resonance, activating the ring for electrophilic substitution at specific positions. In contrast, nitro or difluoro substituents deactivate the ring, redirecting reactivity .
  • Solubility Trends: Ethyl esters exhibit higher lipophilicity than methyl esters, making them preferable for reactions in non-polar solvents .
  • Synthetic Utility : this compound’s balanced electronic profile makes it versatile in synthesizing fluorinated pharmaceuticals, whereas nitro variants are niche reagents for explosive or dye intermediates .

Biological Activity

Methyl 4-fluoro-3-methoxybenzoate (MFB) is an organic compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical and agrochemical fields. This article provides a detailed overview of the biological activity associated with MFB, including research findings, case studies, and a comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has a molecular formula of C10H11FO3C_{10}H_{11}FO_3 and a molecular weight of approximately 200.19 g/mol. The compound features a methoxy group (-OCH₃) and a fluorine atom attached to a benzoate structure, which influences its reactivity and biological interactions.

1. Antimicrobial Properties

MFB has been studied for its antimicrobial properties against various bacterial strains. Research indicates that compounds with similar structures often exhibit effectiveness against Gram-positive and Gram-negative bacteria. For instance, derivatives of MFB have shown promising results in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus.

CompoundMIC (µg/mL)Target Bacteria
This compound0.08E. coli
Methyl 2-chloro-4-fluoro-3-methoxybenzoate0.03K. pneumoniae
Methyl 4-chloro-2-fluoro-3-methoxybenzoate0.125P. aeruginosa

2. Anti-inflammatory Activity

In addition to its antimicrobial properties, MFB has been investigated for anti-inflammatory effects. Studies suggest that the compound may inhibit certain enzymes involved in inflammatory pathways, potentially leading to therapeutic applications in treating conditions like arthritis or other inflammatory diseases.

The mechanism of action for MFB is believed to involve interaction with specific enzymes or receptors within biological systems. The presence of the methoxy and fluorine substituents enhances its binding affinity to these targets, which can modulate cellular processes.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of MFB against various bacterial strains using minimum inhibitory concentration (MIC) assays. The results demonstrated that MFB exhibited significant antibacterial activity, particularly against E. coli, with an MIC value of 0.08 µg/mL.

Anti-inflammatory Mechanism Investigation

In another study, researchers explored the anti-inflammatory potential of MFB by assessing its effect on cytokine production in macrophages. The findings indicated that treatment with MFB reduced the levels of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Comparative Analysis

MFB shares structural similarities with other fluorinated benzoates, which also exhibit notable biological activities. Below is a comparison highlighting key differences:

CompoundAntimicrobial ActivityAnti-inflammatory Activity
This compoundHighModerate
Methyl 2-chloro-4-fluoro-3-methoxybenzoateModerateHigh
Methyl 4-chloro-2-fluoro-3-methoxybenzoateLowModerate

Q & A

Q. What are the established synthetic routes for Methyl 4-fluoro-3-methoxybenzoate, and how can researchers optimize reaction conditions for yield and purity?

  • Methodological Answer : this compound (CAS 74385-37-8, C₉H₉FO₃) is typically synthesized via esterification of 4-fluoro-3-methoxybenzoic acid using methanol under acidic catalysis. Advanced methods include coupling reactions, such as copper(II)-mediated aryl boronic acid cross-coupling (e.g., with methyl 4-hydroxybenzoate and 3-fluorobenzene boronic acid in dichloromethane, using triethanolamine as a base) . Optimization involves adjusting stoichiometry, catalyst loading (e.g., copper acetate), and temperature. Purity can be enhanced via recrystallization (e.g., using hexane/EtOH mixtures) or column chromatography .

Q. How is this compound characterized spectroscopically, and what key data should researchers prioritize?

  • Methodological Answer :
  • 1H NMR : Expect signals for the methoxy group (~δ 3.8–3.9 ppm), aromatic protons (split due to fluorine coupling, e.g., δ 7.1–8.0 ppm), and ester methyl (~δ 3.9 ppm). Reference data from similar esters (e.g., methyl 3-fluoro-4-nitrobenzoate) show splitting patterns influenced by fluorine .
  • Mass Spectrometry : Molecular ion peak at m/z 184.16 (C₉H₉FO₃) .
  • IR : Strong ester carbonyl stretch (~1720 cm⁻¹) and C-F absorption (~1250 cm⁻¹) .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer :
  • Recrystallization : Use solvents like dichloromethane/hexane or ethanol/water to remove unreacted starting materials .
  • Column Chromatography : Silica gel with eluents such as ethyl acetate/hexane (1:4) resolves ester products from polar byproducts .
  • Distillation : For large-scale purification, fractional distillation under reduced pressure minimizes thermal decomposition .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the reactivity or crystallographic behavior of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can model electronic effects of the fluorine and methoxy substituents on ester hydrolysis rates. For crystallography, SHELX software refines X-ray diffraction data to resolve steric interactions, such as torsional angles between the methoxy and ester groups. Molecular dynamics simulations (e.g., GROMACS) predict solubility in solvents like DMSO or acetonitrile .

Q. What strategies address contradictions in reported synthetic yields or spectroscopic data for this compound derivatives?

  • Methodological Answer :
  • Yield Discrepancies : Compare reaction conditions (e.g., catalyst type, solvent polarity). For example, copper(II) acetate vs. palladium catalysts in cross-coupling reactions may explain variance .
  • Spectroscopic Variability : Verify deuterated solvent effects in NMR (e.g., DMSO-d₆ vs. CDCl₃) and calibrate instruments with internal standards .
  • Purity : Use orthogonal methods (HPLC, GC-MS) to confirm compound identity when conflicting data arise .

Q. How can this compound serve as a precursor for biologically active compounds, and what functionalization steps are critical?

  • Methodological Answer :
  • Hydrolysis : Convert the ester to 4-fluoro-3-methoxybenzoic acid using LiOH in THF/water for carboxylate intermediates .
  • Amidation : React with amines (e.g., cyclohexylamine) to form bioactive amides, as seen in analogs with anti-inflammatory or enzyme-inhibitory activity .
  • Nitro Reduction : Catalytic hydrogenation of nitro derivatives (e.g., methyl 4-fluoro-3-nitrobenzoate) yields amino intermediates for drug candidates .

Q. What role does fluorine substitution play in the stability and reactivity of this compound compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and lipophilicity, critical for pharmacokinetics. Kinetic studies (e.g., Hammett plots) quantify its electron-withdrawing effect on ester hydrolysis. Comparative TGA/DSC analysis reveals higher thermal stability vs. non-fluorinated esters due to stronger C-F bonds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-fluoro-3-methoxybenzoate
Reactant of Route 2
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Methyl 4-fluoro-3-methoxybenzoate

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